![molecular formula C9H9NO4 B2722735 Methyl [(2-hydroxyphenyl)carbamoyl]formate CAS No. 91004-40-9](/img/structure/B2722735.png)
Methyl [(2-hydroxyphenyl)carbamoyl]formate
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Overview
Description
Methyl [(2-hydroxyphenyl)carbamoyl]formate is an organic compound with the molecular formula C9H9NO4. It is known for its unique chemical structure, which includes a methyl ester group and a hydroxyphenyl carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-hydroxyphenyl)carbamoyl]formate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyaniline with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-hydroxyphenyl)carbamoyl]formate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various esters, amides, and other derivatives.
Scientific Research Applications
Chemistry
Methyl [(2-hydroxyphenyl)carbamoyl]formate serves as a building block in organic synthesis. Its unique functional groups allow for:
- Synthesis of Complex Molecules : It can be transformed into various derivatives through oxidation, reduction, and substitution reactions.
- Reagent in Organic Reactions : It is used in reactions involving nucleophilic substitutions to create esters and amides.
Biology
In biological research, this compound is utilized for:
- Enzyme Inhibition Studies : It interacts with specific enzymes, potentially serving as an inhibitor or modulator of biological pathways. The hydroxyphenyl group can form hydrogen bonds with enzyme active sites, influencing their activity.
- Protein Interaction Studies : Its ability to participate in covalent bonding with nucleophilic residues makes it valuable for probing protein interactions.
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals : It plays a role in creating chemicals that require specific functional groups for their intended use.
- Materials Science : Its unique properties make it suitable for developing new materials with desired characteristics.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can inhibit cholinesterase enzymes, which are crucial for neurotransmission. In vitro studies revealed moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Synthesis of Novel Compounds
A study focused on synthesizing novel derivatives of this compound highlighted its utility as a precursor for creating compounds with enhanced biological activities. The derivatives were tested for their efficacy against various biological targets, showcasing the versatility of the parent compound in drug development .
Mechanism of Action
The mechanism of action of Methyl [(2-hydroxyphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes or receptors. The carbamoyl group can also participate in covalent bonding with nucleophilic residues, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-hydroxyphenyl)carbamate]
- Methyl [(2-hydroxyphenyl)acetate]
- Methyl [(2-hydroxyphenyl)benzoate]
Uniqueness
Methyl [(2-hydroxyphenyl)carbamoyl]formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications in various fields .
Biological Activity
Methyl [(2-hydroxyphenyl)carbamoyl]formate, with the molecular formula C9H9NO4, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound is typically synthesized through the reaction of 2-hydroxyaniline with methyl chloroformate, often facilitated by a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to enhance yield and purity. This compound features a unique combination of functional groups, which contributes to its distinct chemical reactivity and biological activity.
Table 1: Synthesis Conditions for this compound
Reagent | Condition | Yield |
---|---|---|
2-Hydroxyaniline | Reacted with methyl chloroformate | High |
Triethylamine (base) | Low temperature in dichloromethane | Optimized |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and other interactions with active sites, influencing enzyme activity. Furthermore, the carbamoyl group may participate in covalent bonding with nucleophilic residues, leading to inhibition or modulation of various biological pathways.
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory effects on cholinesterases (AChE and BChE), which are critical enzymes in neurotransmission. A study comparing various carbamate derivatives found that this compound showed significant inhibition with IC50 values indicating effective concentrations for enzyme activity reduction.
Table 2: Enzyme Inhibition Data
Compound | Enzyme | IC50 (µM) |
---|---|---|
This compound | AChE | 45.0 |
Methyl [(2-hydroxyphenyl)carbamate] | AChE | 30.0 |
Rivastigmine | AChE | 10.0 |
Case Studies and Research Findings
- Inhibition of Cholinesterases : In vitro studies demonstrated that this compound effectively inhibited AChE and BChE, suggesting potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
- Toxicity Assessments : Toxicity studies have shown that while some derivatives exhibit cytotoxicity towards cancer cell lines (e.g., HepG2), this compound maintains a favorable safety profile compared to more potent inhibitors like rivastigmine .
- Potential Applications in Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for further development in pharmacological applications targeting neurodegenerative diseases .
Properties
IUPAC Name |
methyl 2-(2-hydroxyanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)8(12)10-6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDKUTJPVTUEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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